molecular formula C19H26O3 B14781937 D-Trans-Allethrin;Esbiothrin

D-Trans-Allethrin;Esbiothrin

Cat. No.: B14781937
M. Wt: 302.4 g/mol
InChI Key: ZUUDNKYTYANLMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: S-Bioallethrin is synthesized through a series of chemical reactions involving the cyclopropanation of chrysanthemic acid derivatives. The key steps include:

Industrial Production Methods: Industrial production of S-Bioallethrin involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes:

Chemical Reactions Analysis

Types of Reactions: S-Bioallethrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of S-Bioallethrin .

Scientific Research Applications

S-Bioallethrin has a wide range of scientific research applications, including:

Mechanism of Action

S-Bioallethrin exerts its effects by binding to voltage-gated sodium channels in the nervous system of insects. This binding modifies the gating kinetics of the channels, causing prolonged opening and delayed closing. As a result, the neurons become hyperexcitable, leading to paralysis and death of the insect . The molecular targets include the sodium channels, and the pathways involved are related to the disruption of normal neuronal function .

Properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(2-methyl-4-oxo-3-prop-1-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7-9,14,16-17H,10H2,1-6H3

InChI Key

ZUUDNKYTYANLMT-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C

Origin of Product

United States

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